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This document provides a comprehensive, step-by-step guide to total RNA purification using

the phenol-chloroform extraction method. This technique is widely used for its ability to yield

high-quality RNA from a variety of sample types, a critical requirement for downstream

applications such as RT-qPCR, RNA sequencing, and microarray analysis.

The protocol detailed below is based on the popular method involving a monophasic solution of

phenol and guanidinium isothiocyanate (e.g., TRIzol®), followed by chloroform-induced phase

separation. This method effectively denatures proteins and inactivates RNases, preserving the

integrity of the RNA.[1][2]

Experimental Protocols
I. Principle of Phenol-Chloroform RNA Extraction
The phenol-chloroform RNA extraction method relies on the differential solubility of

macromolecules in aqueous and organic phases.[1][3] Biological samples are first

homogenized in a monophasic solution containing phenol and guanidinium thiocyanate. This

solution serves to lyse cells, denature proteins, and inactivate RNases.[2] The addition of

chloroform induces a phase separation, resulting in a lower red organic phase, a semi-solid

interphase, and an upper colorless aqueous phase.[4][5] Under acidic conditions, RNA remains

exclusively in the aqueous phase, while DNA partitions to the interphase and proteins to the

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b151607?utm_src=pdf-interest
https://www.benchchem.com/product/b151607?utm_src=pdf-body
https://www.benchchem.com/product/b151607?utm_src=pdf-body
https://www.epigentek.com/catalog/protocol-for-phenolchloroform-rna-extraction-n-43.html?newsPath=1
https://microbenotes.com/rna-isolation-protocol/
https://www.benchchem.com/product/b151607?utm_src=pdf-body
https://www.benchchem.com/product/b151607?utm_src=pdf-body
https://www.epigentek.com/catalog/protocol-for-phenolchloroform-rna-extraction-n-43.html?newsPath=1
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/544/453/77619dat.pdf
https://microbenotes.com/rna-isolation-protocol/
https://www.benchchem.com/product/b151607?utm_src=pdf-body
https://rna.cd-genomics.com/resource/trizol-protocol.html
https://health.uconn.edu/li-lab/wp-content/uploads/sites/129/2017/06/total_rna_extraction.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


organic phase.[1][5] The RNA is then precipitated from the aqueous phase using isopropanol,

washed with ethanol to remove salts and other impurities, and finally resuspended in an

RNase-free solution.

II. Materials and Reagents
Reagents:

Phenol/guanidinium isothiocyanate-based lysis reagent (e.g., TRIzol®, QIAzol®)

Chloroform

Isopropanol, molecular biology grade

Ethanol (75-80%), prepared with RNase-free water

RNase-free water or TE buffer

Equipment:

Microcentrifuge capable of reaching 12,000 x g and maintaining 4°C

Vortexer

Micropipettes and RNase-free pipette tips

RNase-free microcentrifuge tubes (1.5 mL or 2 mL)

Fume hood

III. Step-by-Step RNA Purification Protocol
This protocol is a general guideline and may require optimization depending on the sample

type and starting material quantity.

1. Sample Lysis and Homogenization

For Adherent Cells:
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Remove cell culture medium.

Add 1 mL of phenol/guanidinium isothiocyanate lysis reagent directly to the culture dish

(for a 60-100 mm dish).

Lyse the cells by pipetting the solution repeatedly over the cell monolayer.

Transfer the lysate to an RNase-free microcentrifuge tube.

For Suspension Cells:

Pellet the cells by centrifugation.

Discard the supernatant.

Add 1 mL of lysis reagent to the cell pellet and lyse by repetitive pipetting.

For Tissues:

Add 1 mL of lysis reagent per 50-100 mg of tissue.

Homogenize the tissue using a mechanical homogenizer until no visible tissue clumps

remain.

Ensure the tissue volume does not exceed 10% of the lysis reagent volume.[4]

Incubation: Incubate the homogenate at room temperature for 5 minutes to allow for

complete dissociation of nucleoprotein complexes.[4][5]

2. Phase Separation

Add 0.2 mL of chloroform for every 1 mL of lysis reagent used.[4][5][6]

Securely cap the tubes and shake vigorously by hand for 15 seconds. Do not vortex as this

can shear genomic DNA and lead to contamination.[4][7]

Incubate the mixture at room temperature for 2-3 minutes.[4][5]
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Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.[1][4][5] This will separate the

mixture into three phases: a lower red organic phase, a white interphase, and a colorless

upper aqueous phase containing the RNA.

3. RNA Precipitation

Carefully transfer the upper aqueous phase to a new RNase-free microcentrifuge tube. Be

cautious not to disturb the interphase, as it contains DNA.

Add 0.5 mL of isopropanol for every 1 mL of lysis reagent initially used.[5]

Mix gently by inverting the tube 10-20 times.[1]

Incubate at room temperature for 10 minutes.[1][5][6] For low RNA concentrations, the

incubation can be extended or performed at -20°C overnight.[6]

Centrifuge at 12,000 x g for 10 minutes at 4°C.[1][4][5] The RNA will form a small, often

invisible, white gel-like pellet at the bottom of the tube.

4. RNA Wash

Carefully decant the supernatant without disturbing the RNA pellet.

Add 1 mL of 75% ethanol (prepared with RNase-free water) per 1 mL of the initial lysis

reagent.[1][5]

Gently vortex or flick the tube to dislodge and wash the pellet.

Centrifuge at 7,500 x g for 5 minutes at 4°C.[1][5]

Discard the supernatant. A brief second centrifugation can help in removing the residual

ethanol.

To improve RNA purity, this washing step can be repeated.[8]

5. RNA Solubilization
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Air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet, as this will make it difficult

to resuspend.[5]

Resuspend the RNA pellet in 20-50 µL of RNase-free water or TE buffer by pipetting up and

down.

To facilitate dissolution, incubate at 55-60°C for 10-15 minutes.[5]

Store the purified RNA at -80°C for long-term storage.

Data Presentation
The yield and purity of the extracted RNA are critical for downstream applications. These are

typically assessed using UV spectrophotometry.

Table 1: Typical RNA Yields from Various Starting Materials

Starting Material Amount Typical RNA Yield

Adherent HeLa Cells 1 x 10⁶ cells 5 - 10 µg

Suspension Jurkat Cells 1 x 10⁶ cells 8 - 15 µg

Mouse Liver 50 mg 200 - 500 µg

Mouse Brain 50 mg 50 - 100 µg

Note: Yields are approximate and can vary based on cell type, metabolic state, and

homogenization efficiency.

Table 2: Spectrophotometric RNA Quality Control Parameters
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Parameter Optimal Ratio
Indication of
Contamination

A260/A280 Ratio 1.8 - 2.1
< 1.8 suggests protein or

phenol contamination.

A260/A230 Ratio > 1.8

< 1.8 suggests contamination

with guanidinium thiocyanate,

phenol, or carbohydrates.

Partially dissolved RNA samples may present with an A260/A280 ratio of less than 1.6.[5]

Contaminants such as residual phenol, chloroform, or salts can significantly impact

downstream applications like reverse transcription.[8] Optimized protocols with additional

chloroform extraction and ethanol washing steps have been shown to improve RNA purity.[8]

[9][10][11][12]

Table 3: Centrifugation and Incubation Summary

Step Parameter Value Temperature

Phase Separation Centrifugation Speed 12,000 x g 4°C

Centrifugation Time 15 minutes 4°C

RNA Precipitation Incubation Time 10 minutes Room Temperature

Centrifugation Speed 12,000 x g 4°C

Centrifugation Time 10 minutes 4°C

RNA Wash Centrifugation Speed 7,500 x g 4°C

Centrifugation Time 5 minutes 4°C

Mandatory Visualization
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Caption: Workflow for RNA purification using chloroform.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b151607?utm_src=pdf-body-img
https://www.benchchem.com/product/b151607?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b151607?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

